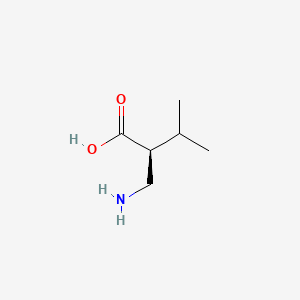

(S)-2-(Aminomethyl)-3-methylbutanoic acid

Description

Significance as a Branched-Chain Amino Acid Derivative

The structural foundation of (S)-2-(Aminomethyl)-3-methylbutanoic acid is derived from valine, one of the three essential branched-chain amino acids (BCAAs). BCAAs are characterized by their aliphatic side-chains with a non-linear carbon structure. In this compound, the core difference from valine is the position of the amino group. It is a β-amino acid, meaning the amino group is attached to the second carbon (the β-carbon) from the carboxyl group, whereas in valine, a natural α-amino acid, the amino group is on the first (α-carbon).

This seemingly minor structural shift has profound implications. The β-amino acid structure makes it an "unnatural" amino acid, providing significant resistance to enzymatic degradation. acs.org Peptides and other molecules synthesized using β-amino acids are less susceptible to cleavage by proteases, which are enzymes that break down proteins and peptides in the body. This increased stability is a highly desirable trait in drug development, as it can lead to a longer duration of action for a therapeutic agent. The compound is considered a constrained analog of valine, and its incorporation into peptides can influence their secondary structures and conformational stability.

Table 2: Comparison of α-Valine and this compound (β-analog)

| Feature | α-Valine (Natural Amino Acid) | This compound (β-Amino Acid) |

|---|---|---|

| Amino Group Position | Alpha (α) carbon | Beta (β) carbon |

| Classification | Proteinogenic α-amino acid | Non-proteinogenic β-amino acid |

| Natural Abundance | Common component of proteins | Synthetically derived |

| Proteolytic Stability | Susceptible to degradation by proteases | Generally resistant to proteolytic degradation |

| Role in Peptidomimetics | Standard building block of natural peptides | Used to create peptides with enhanced stability |

Stereochemical Importance and Chiral Considerations in Bioactive Molecules

Chirality is a fundamental concept in biology and medicinal chemistry, as most biological molecules, including enzymes and receptors, are themselves chiral. This means they can distinguish between different stereoisomers (enantiomers) of a drug molecule. This compound possesses a chiral center at the second carbon, and the "(S)" designation specifies its absolute three-dimensional configuration.

The stereochemical purity of a compound is critical in pharmaceutical development. canada.ca Often, one enantiomer (the "eutomer") is responsible for the desired therapeutic activity, while the other enantiomer (the "distomer") may be less active, inactive, or even contribute to undesirable effects. canada.canih.gov Therefore, the ability to synthesize enantiomerically pure compounds is crucial. chemimpex.com The defined (S)-configuration of this molecule ensures specific interactions with its biological targets, which is a key factor in designing selective and effective drugs. The use of a single, defined stereoisomer like the (S)-enantiomer is a standard practice in modern drug discovery to optimize potency and minimize potential off-target effects. nih.gov

Contextual Role in Drug Discovery Research Scaffolds

In medicinal chemistry, a "scaffold" refers to a core chemical structure that serves as a template for designing a library of new compounds. nih.gov By systematically modifying the functional groups attached to the scaffold, researchers can explore how these changes affect the compound's biological activity, a process central to drug optimization.

This compound is a valuable scaffold in drug discovery. chemimpex.commdpi.com It is frequently used as a building block in peptide synthesis to create "peptidomimetics"—molecules that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and bioavailability. chemimpex.comacs.org Its incorporation can help control the shape and spatial orientation of functional groups in the resulting molecule, which is essential for achieving a precise fit with a biological target. acs.org Researchers leverage this compound to construct novel therapeutics, with notable applications in the development of drugs targeting neurological disorders. chemimpex.com The use of protecting groups, such as Fmoc (fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), facilitates its controlled incorporation into larger, more complex molecules during multi-step syntheses. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266327 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-54-0 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of S 2 Aminomethyl 3 Methylbutanoic Acid

Enantioselective Synthesis Strategies

The generation of the single (S)-enantiomer of 2-(aminomethyl)-3-methylbutanoic acid is paramount, necessitating the use of sophisticated asymmetric synthesis techniques. These methods can be broadly categorized into catalytic asymmetric reactions and resolution processes.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful method for establishing chiral centers. For β-amino acids like the target compound, this typically involves the reduction of a prochiral β-(acylamino)acrylate precursor. Homogeneous catalysts, often based on rhodium (Rh) or ruthenium (Ru) complexed with chiral phosphine (B1218219) ligands, are employed to deliver hydrogen across the double bond with high facial selectivity. nih.gov The Rh-TangPhos complex, for instance, has demonstrated high efficiency in the hydrogenation of both E/Z isomeric mixtures of β-alkyl and β-aryl β-(acylamino)acrylates, achieving enantioselectivities up to 99.6%. acs.org

A complementary and increasingly prominent "green" alternative is the use of ene-reductases in asymmetric bioreductions. nih.gov These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov This biocatalytic approach has been successfully applied to the synthesis of precursors for GABA analogues like pregabalin (B1679071), which shares structural motifs with (S)-2-(Aminomethyl)-3-methylbutanoic acid. nih.govacs.orgnih.govscienceopen.com The strategy involves the reduction of a β-cyanoacrylate ester, where the stereochemical outcome can be precisely controlled by modifying the substrate's ester group or by using either the (E)- or (Z)-isomer of the starting material. nih.govnih.gov

| Precursor Type | Catalyst / Enzyme | Ligand / Variant | Enantiomeric Excess (ee) | Reference |

| β-(Acylamino)acrylates | Rhodium Complex | TangPhos | Up to 99.6% | acs.org |

| β-(Acylamino)acrylates | Ruthenium/Rhodium | Chiral Phosphanes | High | nih.gov |

| β-Cyanoacrylate Esters | Ene-Reductase | OPR1 mutants | High | nih.govnih.gov |

Organocatalytic Methods for Chiral Control

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free pathway to chiral β-amino acids. The asymmetric Mannich reaction and Michael addition are the most relevant strategies in this context. rsc.org

The asymmetric Mannich reaction involves the reaction of an imine with an enolizable carbonyl compound. For the synthesis of β-amino esters, a chiral bifunctional thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine can effectively catalyze the addition of ketone-derived silyl (B83357) enol ethers or ester-derived ketene (B1206846) silyl acetals to N-Boc-protected imines, yielding products with excellent enantiomeric excess (up to 99% ee). acs.orgorganic-chemistry.org

The asymmetric Michael addition is another cornerstone of organocatalysis for this purpose. A highly effective, scalable process for producing pregabalin involves the conjugate addition of dimethyl malonate to a nitroalkene (4-methyl-1-nitropentene), catalyzed by a chiral thiourea-based organocatalyst. univaq.it This key step establishes the chiral center, and subsequent chemical transformations (hydrolysis, decarboxylation, and reduction of the nitro group) yield the final γ-amino acid. univaq.it Given the structural similarity, this approach is directly analogous to a potential synthesis of this compound.

| Reaction Type | Organocatalyst Type | Key Reactants | Enantiomeric Excess (ee) | Reference |

| Michael Addition | Chiral Thiourea | Nitroalkene, Dimethyl Malonate | 90% | univaq.it |

| Mannich Reaction | Chiral Thiourea | N-Boc-imine, 3-Indolinone-2-carboxylate | Up to 99% | acs.org |

| Mannich Reaction | Cinchona Alkaloid-Thiourea | N-Boc-imine, Malonates | High | acs.org |

| Michael Addition | β-Amino Acid | Isobutyraldehyde, N-Benzylmaleimide | High | mdpi.com |

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, which preferentially catalyze the transformation of one enantiomer, leaving the other unmodified. nih.gov

The efficiency of the resolution is often quantified by the enantiomeric ratio (E-value), where high values (>>100) indicate excellent selectivity.

| Enzyme | Substrate Type | Reaction | E-value | Reference |

| Candida antarctica Lipase B (CAL-B) | N-Boc γ-Amino Methyl Esters | Hydrolysis | Moderate to High | researchgate.net |

| Novozym 435 (immobilized CAL-B) | γ-Nitro Esters | Hydrolysis | High | nih.gov |

| Burkholderia cepacia Lipase | 1-Hydroxypropyl-THIQ Decanoate | Hydrolysis | 52 | mdpi.com |

| Candida rugosa Lipase | 1-(Isopropylamino)-3-phenoxy-2-propanol | Transesterification | 67.45 | mdpi.com |

Multi-Step Organic Synthesis Routes from Precursors

Constructing this compound requires a well-designed multi-step sequence starting from simple, achiral precursors. The synthetic routes developed for the structurally related drug pregabalin serve as excellent templates.

One prominent industrial route begins with a Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate to form an alkylidene malonate. This is followed by a Michael addition of nitromethane. The resulting nitro-diester is then subjected to enzymatic resolution to isolate the desired enantiomer, followed by hydrogenation of the nitro group to an amine and hydrolysis/decarboxylation to yield the final product.

An alternative, highly efficient chemoenzymatic process starts with the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate (B8463686) to produce a β-cyanoacrylate ester. acs.orgnih.gov This prochiral substrate is then subjected to asymmetric bioreduction using an ene-reductase to set the stereocenter. The resulting chiral β-cyano ester is then converted to the final amino acid via reduction of the nitrile group. nih.govacs.orgnih.gov

A third approach, leveraging organocatalysis, involves the asymmetric Michael addition of dimethyl malonate to 4-methyl-1-nitropentene. univaq.it The resulting adduct undergoes hydrolysis and decarboxylation to give a chiral nitro acid, which is finally hydrogenated to produce the target amino acid. univaq.it

Synthesis of Analogues and Derivatives for Structure-Activity Exploration

To investigate the chemical properties and potential interactions of this compound, researchers synthesize a variety of analogues and derivatives. These modifications can probe mechanistic pathways or create new compounds with unique characteristics.

Design and Synthesis of Fluorinated Analogues for Mechanistic Probes

Fluorine-containing analogues of amino acids are valuable tools in biochemical and mechanistic studies. The introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability without drastically changing its size. The synthesis of fluorinated analogues of this compound or related structures often involves specialized fluorinating reagents. nih.govnih.gov

A common strategy involves the use of diethylaminosulfur trifluoride (DAST) or its analogues to convert a hydroxyl group into a fluorine atom. For example, a precursor alcohol can be treated with DAST to yield the corresponding fluorinated compound. nih.gov The reaction conditions, such as solvent and temperature, are critical for optimizing the yield and minimizing side reactions like dehydration. nih.gov

| Reagent | Typical Use | Reference |

| Diethylaminosulfur Trifluoride (DAST) | Conversion of alcohols to alkyl fluorides | |

| Selectfluor | Electrophilic fluorination of carbanions/enolates | nih.gov |

| Potassium Fluoride | Nucleophilic fluorination (e.g., displacement of a leaving group) | N/A |

| Tetra-n-butylammonium fluoride | Fluoride source for displacing leaving groups like triflates | nih.gov |

The synthesis of these fluorinated molecules provides crucial probes for understanding how the parent compound interacts with biological systems or participates in chemical reactions.

Preparation of Schiff Bases and Other Imine Derivatives

The primary amine of this compound can readily react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dergipark.org.tr This condensation reaction, typically carried out in a solvent like ethanol (B145695) with refluxing, forms a carbon-nitrogen double bond (azomethine group). dergipark.org.trnih.gov

The general reaction is as follows: R-CHO (Aldehyde) + H₂N-CH₂-R' (Primary Amine) ⇌ R-CH=N-CH₂-R' (Schiff Base) + H₂O

The formation of Schiff bases is a versatile method for chemical derivatization. These derivatives have been used extensively in coordination chemistry and as intermediates in the synthesis of other compounds. researchgate.netmdpi.com The specific aldehyde or ketone used in the reaction determines the final structure and properties of the resulting Schiff base. nih.gov

| Carbonyl Compound | Solvent | Conditions | Resulting Derivative |

| Substituted Aldehydes | Methanol or Ethanol | Reflux | Substituted Imine (Schiff Base) |

| Acetylacetone | Ethanol | Stirring for 3-5 hours | Imine Derivative |

| Methyl Isobutyl Ketone | Methanol | Reflux for 10-12 hours | Ketimine (Schiff Base) |

This table provides illustrative examples of Schiff base formation based on general procedures for amino acids and amines. dergipark.org.trnih.govresearchgate.net

Formation of Coordination Compounds with Metal Ions

The carboxylate and aminomethyl groups of this compound make it an excellent bidentate ligand for coordinating with metal ions. scirp.org Similar to other amino acids like valine (2-amino-3-methylbutanoic acid), it can form stable chelate complexes with a variety of transition metals. scirp.orgresearchgate.net

The synthesis of these coordination compounds typically involves reacting the amino acid with a metal salt (e.g., chloride or sulfate (B86663) salts of chromium(III), cobalt(II), or oxovanadium(IV)) in a suitable solvent. researchgate.netscirp.org The resulting complexes often exhibit distinct geometries, such as octahedral or square pyramidal, depending on the metal ion and the stoichiometry of the reaction. scirp.org Mixed-ligand complexes can also be formed by introducing a secondary ligand, such as 1,10-phenanthroline (B135089) or ethylenediamine, into the reaction mixture. scirp.orgresearchgate.net

Characterization of these metal complexes is performed using techniques like infrared spectroscopy, which can confirm the coordination of the amino and carboxylate groups to the metal center by observing shifts in their characteristic vibrational frequencies. scirp.org

| Metal Ion | Primary Ligand | Geometry (Example) |

| Chromium(III) | 2-Amino-3-methylbutanoic acid | Octahedral |

| Oxovanadium(IV) | 2-Amino-3-methylbutanoic acid | Square Pyramidal |

| Cobalt(II) | Schiff base of 2-amino-3-methylbutanoic acid | Tetragonal |

| Nickel(II) | Schiff base of 2-amino-3-methylbutanoic acid | N/A |

This table is based on coordination studies of the structurally similar amino acid valine and related Schiff base complexes. researchgate.netscirp.org

Molecular and Biochemical Investigations of S 2 Aminomethyl 3 Methylbutanoic Acid

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on gabapentinoids have been crucial in elucidating the molecular features necessary for biological activity. These investigations have highlighted the importance of stereochemistry and the significant impact of modifications to the core structure.

The biological activity of gabapentinoids is strictly dependent on their stereochemistry. phmethods.net The binding pocket of the α2δ subunit is chiral and selectively recognizes only one enantiomer of a given compound. For pregabalin (B1679071), which is structurally very similar to (S)-2-(Aminomethyl)-3-methylbutanoic acid, it is the (S)-enantiomer that possesses high affinity for the α2δ subunit and is responsible for the pharmacological activity. phmethods.net The (R)-enantiomer is significantly less active.

This stereoselectivity is a defining characteristic of the class. A study on the diastereomers of 3-methyl gabapentin (B195806) provided compelling evidence for this correlation. nih.gov The (1S,3R) isomer was found to bind to the α2δ protein with high affinity (IC₅₀ = 42 nM) and was effective in animal models of neuropathic pain. nih.gov In stark contrast, the (1R,3R) isomer was approximately 300 times weaker in binding (IC₅₀ > 10,000 nM) and showed no activity in the same pain models. nih.gov This demonstrates that a specific three-dimensional arrangement of the functional groups is required for effective interaction with the biological target, and this binding affinity correlates directly with in vivo efficacy.

SAR studies have established that both the primary amine and the carboxylic acid functional groups are indispensable for activity, which is consistent with their role in forming key hydrogen bonds within the α2δ binding site. escholarship.orgbiorxiv.org Modifications to the alkyl backbone, however, have been shown to have a profound and sometimes divergent impact on affinity for the α2δ subunit versus the system L transporter. acs.org

A systematic study of analogues based on the pregabalin scaffold revealed that even minor changes to the isobutyl side chain can dramatically alter binding affinities. acs.org For example, the introduction of a methyl group at the C-3 position of pregabalin led to a 40- to 100-fold decrease in affinity for the α2δ subunit. acs.org This loss of binding affinity was directly associated with a significant reduction in in vivo activity. acs.org Interestingly, the same modification caused a 3- to 5-fold increase in affinity for the system L transporter, highlighting the distinct SAR for these two protein targets. acs.org These findings underscore that the size, shape, and substitution pattern of the hydrophobic side chain are finely tuned for optimal interaction with the α2δ binding pocket.

Table 3: Structure-Activity Relationship of Pregabalin Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound (Modification from Pregabalin) | α2δ Binding (IC50, nM) | System L Transport Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| Pregabalin (Baseline) | 86 | 29 | acs.org |

| 3-Methyl Substitution (Compound 28a) | 3,400 | 9.4 | acs.org |

| 3-Ethyl Substitution (Compound 28b) | >10,000 | 5.3 | acs.org |

| α-Methyl Substitution (Compound 23) | >10,000 | 44 | acs.org |

Utility as a Biochemical Probe in Cellular Systems (Non-Clinical)

Extensive literature searches did not yield specific studies detailing the use of this compound as a biochemical probe for investigating cellular systems in a non-clinical context. The following sections reflect the absence of published research in these specific areas.

Investigation of Cellular Uptake Mechanisms

Currently, there is a lack of available scientific literature detailing the specific mechanisms by which this compound is transported into cells. Research on the cellular uptake of structurally similar amino acid analogues often involves radiolabeling or fluorescent tagging to trace their transport across the cell membrane. These studies have identified various amino acid transport systems, such as System A and System L, as potential routes of entry for other modified amino acids. nih.govnih.gov However, no such studies were found to have been conducted specifically with this compound. Therefore, the transporters involved and the kinetics of its uptake remain uncharacterized.

Studies on Subcellular Localization and Intracellular Trafficking

There is no available information from the searched literature regarding the subcellular localization or intracellular trafficking of this compound. Investigating the distribution of a compound within a cell typically requires techniques such as fluorescence microscopy with a labeled version of the molecule or immunocytochemistry if an antibody against the compound is available. These methods can reveal whether a compound accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, or if it remains diffuse throughout the cytoplasm. The pathways and mechanisms governing its movement between different cellular compartments are also unknown.

Applications in Chemical Biology and Advanced Materials Research

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (S)-2-(Aminomethyl)-3-methylbutanoic acid makes it an indispensable chiral building block. enamine.net Chiral building blocks are fundamental in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, as the stereochemistry of a molecule is often critical to its function. The use of such pre-existing chiral molecules provides an efficient pathway to complex chiral targets.

Precursor for Advanced Heterocyclic Compounds

This β-amino acid serves as a key precursor in the synthesis of various advanced heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. Intramolecular cyclization of this compound or its derivatives can lead to the formation of important lactam structures. For instance, it is a direct precursor to (S)-4-isobutyl-2-azetidinone and, more significantly, the corresponding six-membered lactam, (R)-4-isobutylpiperidine-2,6-dione. A primary application is in the synthesis of (S)-3-isobutyl-2-pyrrolidinone, a key intermediate. These heterocyclic systems are themselves valuable scaffolds for further chemical elaboration.

Scaffold for Pyrrolidine (B122466) and Piperidine (B6355638) Derivative Synthesis

The carbon backbone and functional groups of this compound are ideally suited for constructing substituted pyrrolidine and piperidine rings, which are prevalent motifs in medicinal chemistry. nih.govmdpi.com The synthesis of these N-heterocycles can be achieved through various strategies, including reductive amination and cyclization cascades. nih.govorganic-chemistry.org For example, the amino and carboxyl groups can be manipulated to facilitate intramolecular ring closure, leading to the formation of chiral 2-substituted pyrrolidines or 3-substituted piperidines. mdpi.comnih.gov The isobutyl side chain provides a point of diversity, influencing the steric and lipophilic properties of the final molecule. The ability to generate these specific azaheterocycles enantioselectively is of high value for creating libraries of compounds for drug discovery. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems Derived from this compound

| Parent Compound | Derived Heterocycle | Significance |

|---|---|---|

| This compound | (S)-3-Isobutyl-2-pyrrolidinone | Key intermediate in organic synthesis |

| This compound | (R)-4-Isobutylpiperidine-2,6-dione | Building block for complex molecules |

| This compound | Substituted Pyrrolidines | Core structures in medicinal chemistry |

| This compound | Substituted Piperidines | Common motifs in bioactive compounds |

Integration into Peptide Synthesis Methodologies

As a β-amino acid, this compound is of significant interest in peptide science. nih.gov Its backbone is one carbon longer than that of natural α-amino acids, a feature that imparts unique structural and functional properties to peptides. nih.gov

Incorporation into Non-Proteinogenic Peptides and Peptidomimetics

This compound is incorporated into peptide sequences to create non-proteinogenic peptides and peptidomimetics. acs.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability or oral bioavailability. nih.gov The inclusion of β-amino acids like this one can create novel peptide folds and architectures not accessible with only α-amino acids. nih.govnih.gov These modified peptides can be used to probe protein-protein interactions or to develop new therapeutic agents with high resistance to enzymatic degradation by proteases. acs.orgscirp.org

Design and Development of Novel Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds. unife.itmdpi.com this compound serves as an excellent starting point for the design of novel scaffolds due to its chirality and multiple functionalization points. unife.itnih.gov By transforming the amino and carboxyl groups, and potentially modifying the isobutyl side chain, a diverse range of molecular frameworks can be generated. These scaffolds can be designed to present functional groups in specific spatial orientations, a key aspect of rational drug design. unife.it The development of new scaffolds is crucial for expanding the accessible chemical space and for identifying new lead compounds in drug discovery programs. nih.govresearchgate.net The pyrrolidinone and piperidinone lactams derived from this amino acid are themselves considered "privileged structures," as these motifs are frequently found in biologically active compounds. unife.it

Contribution to Ligand Design for Specific Molecular Targets

The specific stereochemistry and structure of this compound make it a valuable component in the design of ligands for specific biological targets. As a β-amino acid, its incorporation into peptide chains induces specific, stable secondary structures that can mimic or disrupt biological interactions. This is crucial for creating ligands with high affinity and selectivity for receptors, enzymes, and other protein targets.

The chirality and the aminomethyl side chain are key features that enhance its utility in creating enantiomerically pure compounds, which is often essential for achieving specific biological activity. chemimpex.com The compound's backbone is different from natural α-amino acids, which can impart resistance to enzymatic degradation, a desirable property for therapeutic ligands. Research has shown that related aminomethyl structures and their substitution patterns significantly influence the affinity for specific receptors, such as serotonin (B10506) (5-HT6R) and dopamine (B1211576) (D3R) receptors, highlighting the importance of this structural motif in ligand design. nih.gov The development of peptide-based drugs often employs this compound to improve the stability and bioavailability of the final therapeutic peptide. chemimpex.com

Table 1: Structural Contributions to Ligand Design

| Feature | Contribution to Ligand Design | Research Context |

|---|---|---|

| β-Amino Acid Structure | Induces stable, predictable secondary structures in peptides. | Peptide Synthesis, Medicinal Chemistry |

| Chirality | Allows for the synthesis of enantiomerically pure compounds for specific biological interactions. chemimpex.com | Targeted Therapies, Asymmetric Synthesis chemimpex.com |

| Amine Fragment Geometry | Influences binding affinity and selectivity for specific molecular targets like G-protein coupled receptors. nih.gov | Neuropharmacology, Receptor-Ligand Studies nih.gov |

| Enzymatic Stability | The unnatural amino acid backbone can increase resistance to peptidases, enhancing bioavailability. chemimpex.com | Drug Development chemimpex.com |

Exploration in the Synthesis of Specialty Chemicals

This compound serves as a versatile building block in the synthesis of complex and high-value specialty chemicals. chemimpex.com Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows it to be readily incorporated into a wide range of molecular scaffolds. It is particularly significant in the synthesis of peptides and as a foundational element in drug formulation. chemimpex.com

A prominent application is in solid-phase peptide synthesis, where the Fmoc-protected derivative, Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid, is widely used. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group selectively protects the amino group, allowing for controlled, stepwise elongation of peptide chains. chemimpex.com This control is fundamental for creating complex peptide sequences and various bioactive molecules, contributing to advancements in drug discovery. chemimpex.com Furthermore, derivatives of aminomethyl butanoic acid have been identified as key intermediates in the industrial production of certain classes of antibiotics, such as carbapenems and penems. google.com

Table 2: Examples of Specialty Chemicals and Intermediates

| Compound/Intermediate | Application Area | Reference |

|---|---|---|

| Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid | Solid-Phase Peptide Synthesis | chemimpex.com |

| Peptide-Based Drugs | Pharmaceutical Development | chemimpex.comchemimpex.com |

| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid | Key intermediate for carbapenem (B1253116) and penem (B1263517) antibiotics | google.com |

Development of Research Reagents and Tools

The unique properties of this compound and its derivatives make them valuable for the creation of specialized reagents and tools for scientific research. The Fmoc-protected version is a primary example, serving as an essential reagent for the custom synthesis of peptides used in a multitude of research applications. chemimpex.com

Researchers utilize this compound to construct diverse peptide libraries. chemimpex.com These libraries, containing a vast number of different peptide sequences, are powerful tools for high-throughput screening to identify novel drug candidates or to probe biological pathways. chemimpex.com The compound is also used in bioconjugation, a process that involves chemically linking peptides to other molecules like fluorescent dyes, affinity tags, or drug payloads. chemimpex.com This facilitates the development of targeted drug delivery systems and molecular probes for imaging and diagnostic purposes. chemimpex.com In neuroscience, it aids in the synthesis of specific neuropeptides, which are critical tools for investigating neurological functions and disorders. chemimpex.com

Table 3: Research Reagents and Tools Derived from this compound

| Reagent/Tool | Description | Application |

|---|---|---|

| Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid | An amino-protected building block for assembling peptides. | Solid-Phase Peptide Synthesis chemimpex.com |

| Custom Peptide Libraries | Large collections of diverse peptides for screening purposes. | Drug Candidate Discovery, Target Validation chemimpex.com |

| Bioconjugated Peptides | Peptides attached to other functional molecules (e.g., dyes, drugs). | Targeted Drug Delivery, Molecular Probes chemimpex.com |

| Synthetic Neuropeptides | Laboratory-synthesized versions of endogenous neuropeptides. | Neuroscience Research, Study of Neurological Disorders chemimpex.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2-amino-3-methylbutanoic acid |

| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid |

| Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid |

| Diethyl azodiformate |

| Triphenylphosphine |

| Phenylformic acid |

| (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic acid methyl ester |

| 2-naphthol |

| 4-nitrobenzaldehyde |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure of molecules in solution. For (S)-2-(Aminomethyl)-3-methylbutanoic acid, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For instance, the protons of the aminomethyl group (-CH₂NH₂) would appear as a distinct signal, while the protons on the chiral centers and the isopropyl group would exhibit characteristic splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each unique carbon atom gives a separate signal, and its chemical shift is indicative of its bonding environment (e.g., carbonyl, aliphatic).

For stereochemical assignment, advanced NMR techniques are often required. While standard NMR can confirm the connectivity, determining the (S)-configuration at the chiral center often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct NMR spectra. The differences in chemical shifts (non-equivalence) for the corresponding protons or carbons in the diastereomeric species allow for the determination of the enantiomeric ratio and, by comparison with a known standard, the absolute configuration. For example, a similar compound, (S)-2-amino-butyramide, shows distinct NMR signals that confirm its structure. rsc.org

Table 1: Representative NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) |

|---|---|---|---|

| (S)-2-amino-butyramide rsc.org | ¹H | 0.88 | t, J = 7.5 Hz |

| 1.69 - 1.79 | m | ||

| 3.69 | t, J = 6.1 Hz | ||

| 7.52, 7.88 | s | ||

| ¹³C | 9.04, 24.22, 53.22, 170.34 | ||

| N-benzoyl-DL-valine chemicalbook.com | ¹H | 1.025, 1.051 | |

| 2.354 | |||

| 4.810 | J = 4.7 Hz | ||

| 6.72 | J = 8.5 Hz |

This table presents data for related structures to illustrate typical chemical shifts and is not the direct data for this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the primary amine, and C-H stretches of the aliphatic parts of the molecule. The broad O-H absorption and the sharp C=O peak are particularly indicative of the carboxylic acid moiety.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern of charged fragments (mass spectrum) serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely show losses of characteristic fragments such as the carboxylic group (-COOH) or parts of the isobutyl group. The NIST WebBook provides extensive mass spectral data for related compounds like 3-methylbutanoic acid, which shows characteristic fragmentation patterns that can be used for comparison. nist.gov

Chromatographic Methods for Purification and Enantiomeric Purity Assessment

Chromatography is essential for separating the target compound from impurities and for determining its enantiomeric purity. Because this compound is a chiral molecule, distinguishing between its (S) and (R) enantiomers is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of this compound. The molecule lacks a significant chromophore, which makes direct UV detection challenging. sybespharmacy.com Therefore, analysis often requires pre- or post-column derivatization to attach a UV-active or fluorescent tag to the molecule. sybespharmacy.com

For assessing enantiomeric purity, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. sigmaaldrich.com Various CSPs, such as those based on cyclodextrins or macrocyclic antibiotics, have proven effective for separating amino acids and their derivatives. sigmaaldrich.com

Reverse-phase HPLC methods are also commonly developed for purity analysis and assay. usp.orgresearchgate.netusp.org These methods are validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines. usp.orgresearchgate.net

Table 2: Example HPLC Conditions for Analysis

| Parameter | Condition 1 usp.org | Condition 2 google.com |

|---|---|---|

| Column | GL Sciences Inertsil ODS-3V C18 (4.6 mm x 25.0 cm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Ammonium phosphate (B84403) dibasic buffer (pH 6.5), Methanol, and Acetonitrile | Isocratic: Aqueous di-ammonium hydrogenphosphate (pH 6.5), Methanol, Acetonitrile (80:10:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | PDA at 215 nm | UV at 210 nm |

| Column Temp. | 50°C | 25°C |

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable only for thermally stable and volatile compounds. Amino acids like this compound are non-volatile due to their polar carboxylic acid and amine groups. sigmaaldrich.comnih.gov

Therefore, prior to GC analysis, the compound must be chemically modified in a process called derivatization. sigmaaldrich.com This involves converting the polar -COOH and -NH₂ groups into less polar, more volatile esters and amides. A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are more volatile and thermally stable, making them amenable to GC analysis. sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This allows for both separation and identification based on retention time and mass spectrum. The mass spectrum of the TBDMS derivative of a similar amino acid, valine, shows characteristic fragments corresponding to the loss of methyl (M-15) and tert-butyl (M-57) groups, which aids in its identification. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. ed.ac.uk

The determination of absolute configuration is possible due to a phenomenon called anomalous dispersion (or resonant scattering). researchgate.netmit.edu This effect, which is most pronounced for heavier atoms, causes small but measurable differences in the intensities of specific pairs of diffraction spots (Bijvoet pairs). By analyzing these differences, crystallographers can unambiguously determine the absolute stereochemistry of the molecule, for instance, distinguishing the (S)-enantiomer from the (R)-enantiomer. nih.gov

While the effect is weaker for molecules containing only light atoms (like carbon, nitrogen, and oxygen), modern detectors and methods have made it possible to determine the absolute configuration of such compounds with high confidence, provided a high-quality single crystal can be obtained. mit.edu The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. researchgate.net In cases where obtaining a suitable crystal of the analyte is difficult, co-crystallization with a chiral molecule of known configuration can be employed. nih.govresearchgate.net

Future Research Directions and Emerging Avenues for S 2 Aminomethyl 3 Methylbutanoic Acid

Exploration of Novel Biocatalytic Pathways for Synthesis

The synthesis of chiral β-amino acids is a significant area of research, as these molecules are key components in various pharmaceuticals and bioactive natural products. rsc.org Future research on (S)-2-(aminomethyl)-3-methylbutanoic acid would greatly benefit from the development of novel biocatalytic pathways, which offer environmentally friendly and highly selective methods for synthesis.

Currently, the industrial synthesis of related β-amino acids often relies on traditional chemical methods. However, the scientific community is increasingly turning to enzymes like aminomutases and transaminases for their ability to create stereochemically pure amino acids. msu.edunih.gov Aminomutases, for instance, can convert α-amino acids into their β-counterparts. msu.edu The engineering of enzymes such as tryptophan synthase (TrpB) has also been shown to produce non-canonical amino acids, providing a potential route for synthesizing novel structures. nih.gov

A key future direction would be to identify or engineer an enzyme capable of acting on a suitable precursor, such as a derivative of valine, to produce this compound. This could involve:

Genome Mining: Searching the genomes of various microorganisms for enzymes with predicted activity on branched-chain amino acid substrates. rsc.org

Directed Evolution: Modifying existing enzymes through laboratory evolution to enhance their activity and selectivity for producing the target molecule. This technique has been successfully used to create biocatalysts for synthesizing other non-canonical amino acids. nih.govnih.gov

Enzyme Screening: Testing collections of known enzymes, such as those from extremophiles, for promiscuous activity that could be harnessed and optimized. nih.gov

The development of such a biocatalytic route would be a significant step toward efficient and sustainable production, enabling further research into the compound's properties and applications.

Advanced Computational Modeling for Ligand-Target Interactions

Should this compound be identified as a bioactive compound, advanced computational modeling would be indispensable for understanding its mechanism of action. This approach is a cornerstone of modern rational drug design, allowing researchers to predict how a molecule (a ligand) will interact with a biological target, such as a protein or enzyme, at an atomic level. nih.gov

For a novel compound like this compound, computational studies would likely begin with:

Molecular Docking: Simulating the binding of the compound to the active sites of known drug targets, particularly those that bind similar molecules like GABA receptors or voltage-gated calcium channels. This helps to generate hypotheses about its potential biological activity.

Molecular Dynamics (MD) Simulations: These simulations model the dynamic movements of the ligand and its target protein over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of related molecules were synthesized, QSAR models could be built to correlate their structural features with their biological activity, guiding the design of more potent and selective compounds. mdpi.com

These computational tools would accelerate the research process, helping to prioritize experimental studies and providing a detailed rationale for the compound's observed pharmacological effects.

Development of Advanced Chemical Biology Probes

Chemical biology probes are powerful tools used to study biological processes in living systems. If this compound were found to have a specific biological target, it could serve as a scaffold for the design of such probes. This involves modifying the core structure to incorporate reporter tags without losing its biological activity.

Future research could focus on creating probes for various applications:

Affinity-Based Probes: Attaching a reactive group to the molecule that allows it to permanently bind to its target protein. This enables the identification and isolation of the target from complex biological mixtures.

Fluorescent Probes: Conjugating the compound with a fluorescent dye. This would allow researchers to visualize the localization and movement of the compound or its target within cells using advanced microscopy techniques.

Photoaffinity Probes: Incorporating a photo-reactive group that, upon exposure to UV light, crosslinks the probe to its binding partner. This is a precise method for mapping ligand-protein interactions in a native environment.

The development of such probes would be crucial for validating the compound's biological target and elucidating its role in cellular pathways. Non-canonical amino acids are increasingly used as synthons for creating these types of molecular tools. nih.gov

Potential in Rational Design of New Pharmacological Tools

The design of conformationally restricted analogues of endogenous ligands is a well-established strategy in medicinal chemistry to achieve receptor selectivity and improved pharmacological properties. nih.gov Given its structure as a β-amino acid derived from valine, this compound holds potential as a building block or starting point in the rational design of new pharmacological agents.

Emerging avenues in this area could include:

Scaffold for Peptidomimetics: β-amino acids are used to create peptides that are resistant to degradation by enzymes in the body, which can enhance their stability as potential drugs. acs.org The unique branched structure of this compound could impart specific conformational properties to such peptides.

Fragment-Based Drug Discovery: The molecule could be used as a "fragment" in screening campaigns against various drug targets. If it shows even weak binding, it can be elaborated and optimized into a more potent lead compound.

Synthesis of Constrained Analogues: Using the compound as a starting point, chemists could design and synthesize more rigid structures that lock the molecule into a specific conformation. This approach is often used to create highly selective ligands for specific receptor subtypes. nih.gov

While specific applications for this compound have yet to be established, its chemical structure places it at the intersection of several promising fields of research. Future exploration in biocatalysis, computational chemistry, and medicinal chemistry will be key to unlocking its potential.

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure (S)-2-(Aminomethyl)-3-methylbutanoic acid?

Methodological Answer: Enantiomerically pure synthesis can be achieved via:

- Azide Reduction : Start with (S)-2-azido-3-methylbutanoic acid (prepared via SN2 substitution using NaN₃) and reduce using H₂/Pd-C or LiAlH₄ to yield the amine .

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis, followed by enzymatic resolution with lipases or esterases to isolate the (S)-enantiomer .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of α,β-unsaturated precursors .

Q. Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Purity | ≥98% ee (via chiral HPLC) | |

| Yield | 60–85% (dependent on route) |

Q. How is the stereochemical purity of this compound validated?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane:isopropanol (80:20) mobile phase; retention time compared to racemic standards .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., Flack parameter < 0.1) .

- NMR Spectroscopy : Analyze coupling constants (e.g., J values for vicinal protons) and NOE effects to infer stereochemistry .

Q. Key Data :

| Technique | Resolution/Accuracy | Source |

|---|---|---|

| Chiral HPLC | 0.5% ee detection limit | |

| X-ray | R factor < 0.04 |

Advanced Research Questions

Q. What challenges arise in studying metabolic pathways involving this compound?

Methodological Answer:

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N isotopes at the aminomethyl group to track metabolic flux via LC-MS .

- Enzyme Inhibition Assays : Test interactions with aminotransferases (e.g., branched-chain amino acid transaminase) using UV-Vis kinetics (λ = 340 nm for NADH depletion) .

- Data Contradictions : Address discrepancies (e.g., conflicting Km values) by standardizing assay pH (7.4) and temperature (37°C) .

Q. Key Data :

| Parameter | Value | Source |

|---|---|---|

| Km (BCAT) | 0.8–1.2 mM (pH-dependent) | |

| Metabolic Half-life | ~2.5 hours (in rat hepatocytes) |

Q. How does this compound interact with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to GABA receptors (ΔG ≈ -8.2 kcal/mol) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., NMDA subunits) .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding (220–260 nm spectra) .

Q. Key Data :

| Target | Binding Affinity (Kd) | Source |

|---|---|---|

| GABA-A Receptor | 12.3 ± 1.5 µM | |

| NMDA Receptor | 45.7 ± 3.2 µM |

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/ACN. LOD: 0.1 ng/mL .

- Derivatization : Pre-column derivatize with dansyl chloride for fluorescence detection (Ex/Em = 340/525 nm) .

- Stability Testing : Assess degradation in plasma (4°C vs. -80°C) over 24 hours; <5% degradation at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.